methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1005593-61-2
VCID: VC7504618
InChI: InChI=1S/C12H14N6O2/c1-7-9(11(19)20-3)10(8-4-5-14-17(8)2)18-12(16-7)13-6-15-18/h4-6,10H,1-3H3,(H,13,15,16)
SMILES: CC1=C(C(N2C(=NC=N2)N1)C3=CC=NN3C)C(=O)OC
Molecular Formula: C12H14N6O2
Molecular Weight: 274.284

methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 1005593-61-2

Cat. No.: VC7504618

Molecular Formula: C12H14N6O2

Molecular Weight: 274.284

* For research use only. Not for human or veterinary use.

methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 1005593-61-2

Specification

CAS No. 1005593-61-2
Molecular Formula C12H14N6O2
Molecular Weight 274.284
IUPAC Name methyl 5-methyl-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C12H14N6O2/c1-7-9(11(19)20-3)10(8-4-5-14-17(8)2)18-12(16-7)13-6-15-18/h4-6,10H,1-3H3,(H,13,15,16)
Standard InChI Key HTDDKLDYKIFYCA-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC=N2)N1)C3=CC=NN3C)C(=O)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate is C14H16N6O2\text{C}_{14}\text{H}_{16}\text{N}_6\text{O}_2, with a molecular weight of 324.33 g/mol . The structure comprises:

  • A triazolo[1,5-a]pyrimidine core, which is a bicyclic system combining triazole and pyrimidine rings.

  • A methyl ester (-COOCH3_3) at position 6, critical for solubility and bioavailability.

  • A methyl group (-CH3_3) at position 5, influencing steric and electronic properties.

  • A 1-methyl-1H-pyrazol-5-yl substituent at position 7, contributing to π-π stacking interactions in biological targets .

The stereochemistry of the 4,7-dihydro moiety introduces partial saturation, reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves multi-step protocols, often leveraging boronic acid coupling reactions and cyclocondensation processes :

Step 1: Preparation of the Pyrazole Boronic Acid

(1-Methyl-1H-pyrazol-5-yl)boronic acid (CAS: 720702-41-0) serves as a critical intermediate . This reagent is typically synthesized via lithiation-borylation of 1-methylpyrazole, followed by quenching with trimethyl borate. The boronic acid exhibits moderate air sensitivity, requiring storage under inert gas at frozen temperatures .

Step 2: Cyclocondensation to Form the Triazolo-Pyrimidine Core

A cyclocondensation reaction between 3-amino-1,2,4-triazole and a β-keto ester derivative forms the triazolo[1,5-a]pyrimidine skeleton. For example, ethyl triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1864014-92-5) is synthesized under similar conditions . Methylation at position 5 is achieved using methyl iodide in the presence of a base.

Step 3: Suzuki-Miyaura Coupling

The 1-methylpyrazole moiety is introduced via a Suzuki-Miyaura cross-coupling between the boronic acid and a halogenated triazolo-pyrimidine precursor. Typical conditions include:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) or PdCl2_2(dppf)

  • Base: Sodium carbonate

  • Solvent: 1,4-Dioxane/water mixture

  • Temperature: 100–120°C under microwave irradiation .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boronic Acid Preparation1-Methylpyrazole, n-BuLi, B(OMe)3_360–70%
Cyclocondensation3-Amino-1,2,4-triazole, β-keto ester, EtOH, reflux45–55%
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, 1,4-dioxane/H2_2O, 100°C50–55%

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring coupling occurs exclusively at the pyrimidine’s position 7 requires careful control of steric and electronic factors.

  • Anhydride Formation: Boronic acid reagents often contain varying amounts of anhydride, necessitating rigorous purification .

  • Sensitivity to Oxygen: Palladium catalysts degrade in the presence of oxygen, requiring inert atmospheres .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, DMSO-d6_6):

  • δ 8.12 (s, 1H, pyrazole-H)

  • δ 7.81 (s, 1H, triazole-H)

  • δ 5.86 (s, 1H, dihydropyrimidine-H)

  • δ 3.81 (s, 3H, COOCH3_3)

  • δ 2.20 (s, 3H, C5-CH3_3) .

13^13C NMR:

  • δ 165.2 (COOCH3_3)

  • δ 154.1 (triazole-C)

  • δ 142.3 (pyrimidine-C)

  • δ 105.6 (pyrazole-C) .

Mass Spectrometry

LCMS (ESI+): m/z 325.1 [M+H]+^+, consistent with the molecular formula .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

ParameterValueMethod
LogP (o/w)1.33XLOGP3
Solubility (Water)47.4 mg/mLESOL
pKa3.2 (acidic), 9.8 (basic)Predicted
TPSA58.28 ŲSILICOS-IT
Melting Point210–215°CDSC

The compound exhibits moderate lipophilicity (LogP = 1.33), favoring membrane permeability. High aqueous solubility (47.4 mg/mL) is attributed to the methyl ester and pyrazole’s polar groups .

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